molecular formula C19H21N3O2S2 B2632108 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1326845-88-8

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B2632108
CAS RN: 1326845-88-8
M. Wt: 387.52
InChI Key: NIQNMBPYHVNOGF-UHFFFAOYSA-N
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A body of research has explored the antitumor properties of thieno[3,2-d]pyrimidine derivatives, revealing that these compounds exhibit significant anticancer activity. Specifically, a variety of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and displayed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017). The potency of these compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase has also been emphasized, indicating their potential as antitumor agents (Gangjee et al., 2008). Another study highlighted the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their significant anticancer activity against leukemia cell lines (Horishny et al., 2021).

Crystal Structures and Molecular Interactions

The molecular structures and interactions of compounds related to thieno[3,2-d]pyrimidine have been extensively studied, providing insights into their potential applications in various fields, including drug design. The crystal structures of these compounds often exhibit a folded conformation, with specific angular relationships between the pyrimidine and benzene rings, contributing to their unique properties (Subasri et al., 2017a), (Subasri et al., 2017b). The analysis of hydrogen-bonded interactions and the impact of substituents on the geometry and intermolecular contacts have also been a focus, shedding light on the binding patterns and stability of these compounds (Mary et al., 2020).

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives have demonstrated notable antimicrobial properties. For instance, the synthesis of novel selenium-containing sulfa drugs, including thieno[3,2-d]pyrimidine derivatives, showed strong bactericidal effects against a range of organisms (Abdel‐Hafez, 2010). Additionally, various heterocyclic compounds incorporating the thieno[3,2-d]pyrimidine scaffold have been evaluated for their antibacterial and antifungal activities, with some showing promising results (Darwish et al., 2014).

properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-13(3)22-18(24)17-15(9-10-25-17)21-19(22)26-11-16(23)20-14-7-5-12(2)6-8-14/h5-10,13H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNMBPYHVNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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